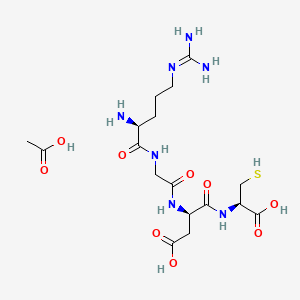
Arg-Gly-Asp-Cys acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It is a binding motif of fibronectin to cell adhesion molecules and is known for its ability to inhibit platelet aggregation and fibrinogen binding . This compound is widely used in scientific research due to its significant biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Arg-Gly-Asp-Cys acetate typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The amino acids are coupled to the resin using activating agents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (Diisopropylcarbodiimide).
Deprotection: The protecting groups on the amino acids are removed using TFA (Trifluoroacetic acid).
Cleavage: The peptide is cleaved from the resin and purified using HPLC (High-Performance Liquid Chromatography).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale SPPS with automated peptide synthesizers. The process is optimized for higher yields and purity, and the final product is subjected to rigorous quality control measures, including mass spectrometry and NMR (Nuclear Magnetic Resonance) analysis.
化学反应分析
Types of Reactions
Arg-Gly-Asp-Cys acetate can undergo various chemical reactions, including:
Oxidation: The cysteine residue in the peptide can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like DTT (Dithiothreitol).
Substitution: The peptide can be modified by substituting specific amino acids to alter its biological activity.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used under mild conditions.
Reduction: DTT or TCEP (Tris(2-carboxyethyl)phosphine) are commonly used.
Substitution: Amino acid derivatives and coupling agents like HBTU or DIC are used in SPPS.
Major Products Formed
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol-containing peptides.
Substitution: Modified peptides with altered sequences and properties.
科学研究应用
Arg-Gly-Asp-Cys acetate has a wide range of applications in scientific research:
Chemistry: Used in the study of peptide synthesis and modification.
Biology: Plays a role in cell adhesion studies, wound healing, and tissue engineering.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent for inhibiting platelet aggregation.
Industry: Utilized in the development of biomaterials and coatings for medical devices
作用机制
Arg-Gly-Asp-Cys acetate exerts its effects by binding to integrin receptors on the cell surface. This binding inhibits platelet aggregation and fibrinogen binding, thereby preventing blood clot formation. The peptide interacts with the extracellular matrix proteins, promoting cell adhesion and proliferation .
相似化合物的比较
Similar Compounds
Arg-Gly-Asp: A shorter peptide with similar cell adhesion properties.
Cyclo(-Arg-Gly-Asp-D-Phe-Cys) Acetate: A cyclic peptide with enhanced stability and binding affinity.
2-acetoxybenzoyl-Arg-βAla-Asp: An analog with modified amino acids for specific applications.
Uniqueness
Arg-Gly-Asp-Cys acetate is unique due to its specific sequence that includes cysteine, allowing for the formation of disulfide bonds. This feature enhances its stability and functionality in various biological applications .
属性
分子式 |
C17H31N7O9S |
|---|---|
分子量 |
509.5 g/mol |
IUPAC 名称 |
acetic acid;(3R)-3-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C15H27N7O7S.C2H4O2/c16-7(2-1-3-19-15(17)18)12(26)20-5-10(23)21-8(4-11(24)25)13(27)22-9(6-30)14(28)29;1-2(3)4/h7-9,30H,1-6,16H2,(H,20,26)(H,21,23)(H,22,27)(H,24,25)(H,28,29)(H4,17,18,19);1H3,(H,3,4)/t7-,8+,9-;/m0./s1 |
InChI 键 |
HFFDDRFGMGYNPK-HBJOHWKNSA-N |
手性 SMILES |
CC(=O)O.C(C[C@@H](C(=O)NCC(=O)N[C@H](CC(=O)O)C(=O)N[C@@H](CS)C(=O)O)N)CN=C(N)N |
规范 SMILES |
CC(=O)O.C(CC(C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CS)C(=O)O)N)CN=C(N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Propanesulfonamide,N-[(2S)-2,3-dihydro-5-(6-methyl-3-pyridinyl)-1H-inden-2-yl]-](/img/structure/B14762242.png)


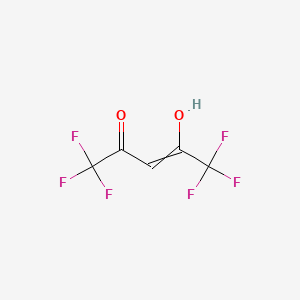
![(1S)-3,3'-Bis(3,5-bis(trifluoromethyl)phenyl)-[1,1'-binaphthalene]-2,2'-disulfonic acid](/img/structure/B14762264.png)
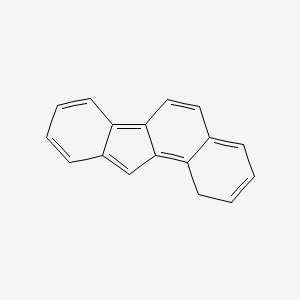

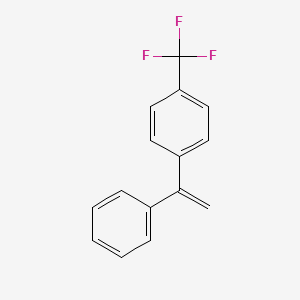
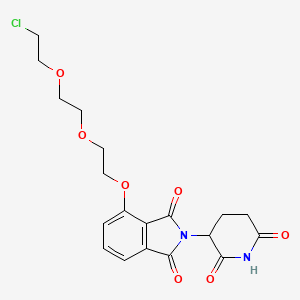
![2-(5-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B14762293.png)
![[(3S,4aR,6aR,6aS,8aR,12aR,14aR,14bR)-4,4,6a,6a,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,8,9,10,12,12a,13,14,14a-tetradecahydropicen-3-yl] 3,4-dihydroxy-5-methoxybenzoate](/img/structure/B14762295.png)
![4H-Spiro[cyclohepta[c]pyrazole-7,2'-[1,3]dioxolane]](/img/structure/B14762297.png)
![4-[(10aS)-1,3-dioxo-10,10a-dihydro-5H-imidazo[1,5-b]isoquinolin-2-yl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide](/img/structure/B14762314.png)
![4-Amino-2-[(2-ammonio-1-oxopropyl)amino]-4-oxobutanoate](/img/structure/B14762317.png)
